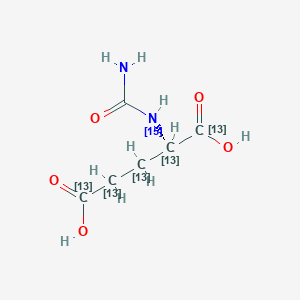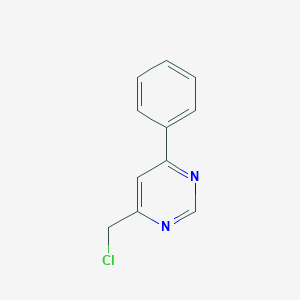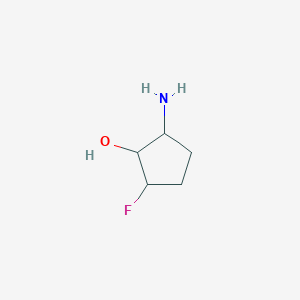
Carbamoyl-L-glutamic-13C5-15N acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carglumic acid 13C5 15N is a stable isotopically labeled compound of carglumic acid, which is a carbamoyl phosphate synthetase 1 activator. This compound is used primarily in scientific research to study metabolic pathways and enzyme activities due to its labeled carbon and nitrogen atoms, which allow for precise tracking in biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carglumic acid 13C5 15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of carglumic acid. This is typically achieved through the use of labeled precursors in a multi-step synthetic process. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of carglumic acid 13C5 15N follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and to ensure the purity and consistency of the final product. The production process is designed to be efficient and to minimize the loss of expensive isotopically labeled precursors .
Análisis De Reacciones Químicas
Types of Reactions
Carglumic acid 13C5 15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of carglumic acid 13C5 15N include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Carglumic acid 13C5 15N is used in a variety of scientific research applications, including:
Chemistry: Used to study reaction mechanisms and to trace the fate of carbon and nitrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon and nitrogen in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of carglumic acid in the body.
Industry: Applied in the development of new drugs and in the study of enzyme activities and metabolic pathways
Mecanismo De Acción
Carglumic acid 13C5 15N exerts its effects by acting as an activator of carbamoyl phosphate synthetase 1, an enzyme involved in the urea cycle. This activation enhances the conversion of ammonia to urea, thereby reducing the levels of toxic ammonia in the body. The labeled carbon and nitrogen atoms allow researchers to track the compound’s interactions and transformations in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-acetylglutamate: A naturally occurring activator of carbamoyl phosphate synthetase 1.
Carbamoylglutamate: A synthetic analog of N-acetylglutamate used in the treatment of hyperammonemia.
Uniqueness
Carglumic acid 13C5 15N is unique due to its stable isotopic labeling, which allows for precise tracking in biochemical assays. This makes it particularly valuable in research settings where detailed understanding of metabolic pathways and enzyme activities is required .
Propiedades
Fórmula molecular |
C6H10N2O5 |
|---|---|
Peso molecular |
196.11 g/mol |
Nombre IUPAC |
(2S)-2-(carbamoyl(15N)amino)(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,8+1 |
Clave InChI |
LCQLHJZYVOQKHU-LSSNVCKKSA-N |
SMILES isomérico |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)[15NH]C(=O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)











